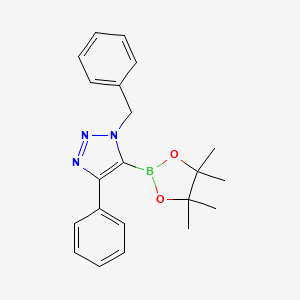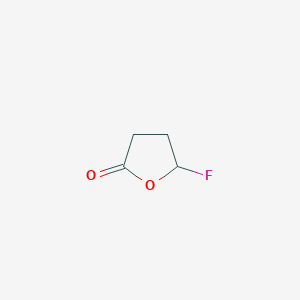
2(3H)-Furanone, 5-fluorodihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 5-fluorodihydro- is a fluorinated organic compound with the molecular formula C4H5FO2 It is a derivative of furanone, where a fluorine atom is substituted at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-fluorodihydro- typically involves the fluorination of dihydrofuranone derivatives. One common method is the direct fluorination of dihydrofuranone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 5-fluorodihydro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-fluorodihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to more saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated lactones or alcohols.
Scientific Research Applications
2(3H)-Furanone, 5-fluorodihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-fluorodihydro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with enzymes, receptors, or other biomolecules. This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
5-Fluorodihydrouracil: A metabolite of 5-fluorouracil with similar properties.
Fluoropyridines: Fluorinated pyridine derivatives with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
2(3H)-Furanone, 5-fluorodihydro- is unique due to its furanone ring structure combined with a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Properties
CAS No. |
2343-90-0 |
|---|---|
Molecular Formula |
C4H5FO2 |
Molecular Weight |
104.08 g/mol |
IUPAC Name |
5-fluorooxolan-2-one |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2-4(6)7-3/h3H,1-2H2 |
InChI Key |
UKLWMJXVBPVEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


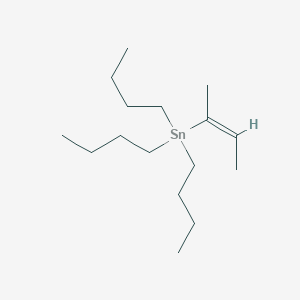
![1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12273067.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B12273068.png)
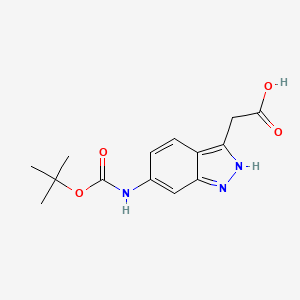
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)
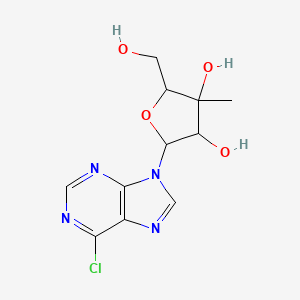
![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)
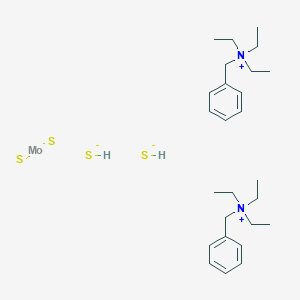

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)
![8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
